1H-Anthra[1,2-c]isoxazole-3,6,11-trione
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H7NO4 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
1H-naphtho[2,3-g][2,1]benzoxazole-3,6,11-trione |
InChI |
InChI=1S/C15H7NO4/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-20-15(10)19/h1-6,16H |
InChI Key |
LZDCCILCZVXXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)ON4 |
Origin of Product |
United States |
Contextualization Within Polycyclic Aromatic Nitrogen and Oxygen Heterocycles
1H-Anthra[1,2-c]isoxazole-3,6,11-trione belongs to the extensive class of polycyclic aromatic heterocycles (PAHs), which are characterized by the fusion of multiple aromatic rings, at least one of which contains a heteroatom such as nitrogen or oxygen. These compounds are of profound interest due to their diverse electronic properties and biological activities. The incorporation of nitrogen and oxygen atoms into a polycyclic aromatic framework introduces unique structural and electronic features, often leading to enhanced pharmacological profiles and novel applications in materials science.
Significance of the Anthraquinone and Isoxazole Core Scaffolds in Advanced Chemical Research
The structural foundation of 1H-Anthra[1,2-c]isoxazole-3,6,11-trione is built upon two highly significant core scaffolds: anthraquinone (B42736) and isoxazole (B147169). Each of these components brings a rich history of scientific investigation and a wide array of known applications.
The anthraquinone core, a tricyclic aromatic ketone, is a fundamental structural motif found in numerous natural pigments and has been a cornerstone in the development of synthetic dyes. More importantly, the anthraquinone scaffold is a well-established pharmacophore in medicinal chemistry. Its planar structure allows it to intercalate with DNA, a mechanism that underpins the anticancer activity of several clinically used drugs. The journey of anthraquinones as anticancer agents has led to the development of a plethora of derivatives aimed at various cancer targets, including topoisomerases, kinases, and telomerases.
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is prized for its metabolic stability and its ability to act as a versatile building block in the synthesis of more complex molecules. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The isoxazole moiety can serve as a bioisostere for other functional groups, enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Recent advances in isoxazole chemistry have led to novel synthetic strategies, enabling the creation of a wide array of derivatives with enhanced bioactivity and selectivity.
The fusion of these two potent scaffolds in this compound creates a hybrid molecule with the potential for unique and enhanced properties, driving its investigation in advanced chemical research.
Evolution of Research Themes and Current Paradigms for Anthra Isoxazole Systems
While research specifically on 1H-Anthra[1,2-c]isoxazole-3,6,11-trione is nascent, the broader field of anthra-isoxazole systems has seen a gradual evolution. Early research in this area was largely exploratory, focusing on the synthesis of novel fused heterocyclic systems. A common synthetic approach involves the [3+2] cycloaddition reaction, where a nitrile oxide is reacted with an appropriate alkyne. For instance, the synthesis of 3,5-disubstituted isoxazoles can be achieved through the reaction of terminal alkynes with in-situ generated nitrile oxides. nih.gov
More recent research has shifted towards investigating the biological activities of these fused systems, particularly their potential as anticancer agents. Studies on anthracenyl-isoxazole derivatives have explored their synthesis and antitumor properties. mdpi.com The unique three-dimensional conformation resulting from the orthogonal orientation of the isoxazole (B147169) ring to the anthracene (B1667546) moiety is thought to play a role in their biological activity. mdpi.com The development of synthetic routes to create unsymmetrical anthracenyl-isoxazole precursors is a key area of focus, as this allows for the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies. mdpi.com
Current paradigms in the field are centered on the rational design of anthra-isoxazole derivatives with specific biological targets in mind. This involves computational modeling to predict the interaction of these molecules with biological macromolecules, followed by targeted synthesis and biological evaluation. The goal is to develop compounds with high efficacy and selectivity, minimizing off-target effects.
Future Research Directions and Emerging Opportunities in Anthra Isoxazole Chemistry
De Novo Construction of the 1H-Anthra[1,2-c]isoxazole Core
The formation of the 1H-Anthra[1,2-c]isoxazole core involves the strategic fusion of an isoxazole ring with an anthracenedione framework. This can be achieved through various synthetic routes that either build the isoxazole onto an existing quinone or construct the anthracenedione system around a pre-formed isoxazole.
Cycloaddition Reactions in Isoxazole Ring Formation
Cycloaddition reactions are a cornerstone in the synthesis of the isoxazole ring, offering a powerful and efficient means to construct this five-membered heterocycle. mdpi.comnih.govresearchgate.net These reactions are characterized by the concerted or stepwise formation of multiple carbon-heteroatom bonds.
The 1,3-dipolar cycloaddition of nitrile oxides to a suitable dipolarophile, such as an alkene or alkyne, is a widely utilized and highly effective method for the synthesis of isoxazoles and their partially saturated analogues, isoxazolines. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a nitrile oxide, a reactive 1,3-dipole, to a multiple bond system. In the context of synthesizing the 1H-Anthra[1,2-c]isoxazole-3,6,11-trione core, this strategy would typically involve the reaction of a nitrile oxide with a naphthoquinone or a related derivative bearing a double bond in the appropriate position to facilitate the fusion of the isoxazole ring.
Nitrile oxides are often generated in situ due to their high reactivity and propensity to dimerize. Common methods for their generation include the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes. The choice of dipolarophile is critical in directing the regiochemistry of the cycloaddition. For instance, the reaction of benzonitrile (B105546) oxides with 1,4-naphthoquinone (B94277) derivatives has been shown to proceed across the C=C double bond to yield naphthoisoxazolinediones.
A plausible synthetic approach could involve the 1,3-dipolar cycloaddition of a nitrile oxide to the 2,3-double bond of a 1,4-naphthoquinone derivative. Subsequent aromatization of the initial cycloadduct would lead to the formation of the fused isoxazole-naphthoquinone system, which is a key intermediate for the target anthra[1,2-c]isoxazole-3,6,11-trione.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile | Reaction Conditions | Product Type |
| Benzaldehyde oxime | Substituted Naphthoquinone | Base, Oxidizing Agent | Naphtho[2,3-d]isoxazole derivative |
| Hydroxamoyl chloride | 2-Alkynyl-1,4-naphthoquinone | Base | Anthra[1,2-c]isoxazole derivative |
| Nitroalkane | 2-Vinyl-1,4-naphthoquinone | Dehydrating Agent | Tetrahydroanthra[1,2-c]isoxazole derivative |
The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a powerful variant of the 1,3-dipolar cycloaddition that offers excellent control over regioselectivity and stereoselectivity. mdpi.com This strategy involves a molecule containing both a nitrile oxide precursor (typically an aldoxime or a nitro group) and a dipolarophile (an alkene or alkyne) tethered together. Upon generation of the nitrile oxide, it undergoes a rapid intramolecular cycloaddition with the tethered multiple bond, leading to the formation of a fused or bridged cyclic system.
For the synthesis of the 1H-Anthra[1,2-c]isoxazole core, an INOC approach would involve an appropriately substituted anthraquinone or naphthoquinone precursor. For example, a 2-alkenyl or 2-alkynyl substituted 1-aminoanthraquinone (B167232) could be converted to the corresponding aldoxime. Subsequent in situ generation of the nitrile oxide would trigger an intramolecular cycloaddition to form the fused isoxazole ring system. This method is particularly advantageous for constructing complex polycyclic systems in a single, efficient step.
Table 2: Key Features of Intramolecular Nitrile Oxide Cycloaddition (INOC)
| Feature | Description |
| Efficiency | Forms two new rings in a single synthetic step. |
| Regioselectivity | The connectivity of the tether dictates the regiochemical outcome. |
| Stereoselectivity | The stereochemistry of the starting material can influence the stereochemistry of the product. |
| Precursor Design | Requires careful design of the substrate to position the nitrile oxide precursor and the dipolarophile correctly. |
Annulation Strategies for the Anthracenedione System
Annulation strategies refer to ring-forming reactions that build a new ring onto an existing molecular framework. In the context of synthesizing this compound, these strategies can be employed to construct the anthracenedione portion of the molecule.
One classical approach to the synthesis of anthracenediones is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. To construct the target molecule, a suitably substituted isoxazole derivative could be acylated with phthalic anhydride or a derivative thereof. The initial acylation would be followed by an intramolecular cyclization to form the tricyclic quinone system. The regioselectivity of the Friedel-Crafts reaction is a critical consideration in this approach.
Another powerful annulation method is the Diels-Alder reaction . This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be a highly effective way to construct the six-membered rings of the anthracenedione system. For instance, a diene-substituted isoxazole could react with a naphthoquinone dienophile to form the tetracyclic core in a single step. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-studied and can often be controlled by the electronic and steric properties of the reactants.
Derivatization and Functionalization of Existing Anthra-Isoxazole Scaffolds
Once the core this compound scaffold is assembled, further chemical diversity can be introduced through various derivatization and functionalization reactions. These modifications can be used to modulate the physicochemical and biological properties of the parent compound.
Alkylation and Substitution Reactions
Alkylation and substitution reactions are common methods for introducing new functional groups onto the anthra-isoxazole scaffold. The nitrogen atom of the isoxazole ring, although part of an aromatic system, can potentially be alkylated under certain conditions, though this is less common than substitution on the carbocyclic rings.
More frequently, substitution reactions occur on the anthracenedione portion of the molecule. Nucleophilic aromatic substitution (SNA r) can be employed if the anthraquinone ring is substituted with suitable leaving groups, such as halogens, and activated by the electron-withdrawing quinone carbonyls. For example, reactions of Anthra[1,2-c]isoxazole-6,11-dione (B14160679) with alkylamines have been reported, indicating the susceptibility of the anthraquinone core to nucleophilic attack. mdpi.com
Furthermore, C-H alkylation of the heterocyclic and quinone components can be achieved through radical-based methods, offering a direct way to introduce alkyl groups without the need for pre-functionalization.
Table 3: Representative Derivatization Reactions
| Reaction Type | Reagents and Conditions | Potential Site of Modification |
| N-Alkylation | Alkyl halide, Base | Isoxazole nitrogen (less common) |
| Nucleophilic Aromatic Substitution | Alkylamines, Nucleophiles | Anthracenedione ring (at positions with leaving groups) |
| C-H Alkylation | Alkyl radical precursors, Oxidant | Anthracenedione and potentially isoxazole rings |
| Esterification of Carboxylic Acid Analogs | Alcohol, Acid catalyst | Carboxylic acid substituent on the scaffold |
Selective Reactions Involving Exocyclic Carbon–Carbon Double Bonds
While specific research on selective reactions of exocyclic carbon-carbon double bonds on the this compound core is not extensively detailed in the available literature, the principles of such reactions can be inferred from the reactivity of related anthraquinone and isoxazole systems. Anthraquinone derivatives are known to undergo photocatalytic direct hydrogen atom transfer (d-HAT), which can activate C-H bonds to generate carbon radicals for further reactions, such as C-N or C-C coupling. nih.govresearchgate.net This suggests that an exocyclic double bond attached to the anthraquinone portion of the molecule could be a target for radical addition reactions.
Furthermore, the isoxazole moiety can influence the electronic environment of the entire fused system. The reactivity of exocyclic double bonds would likely be modulated by substituents on both the anthraquinone and isoxazole rings. For instance, the stereo-electronic environment imposed by an isoxazole ester substituent has been shown to influence the diastereoselectivity of bromination reactions on the anthracene (B1667546) core, suggesting that the heterocyclic moiety plays a significant role in directing the outcomes of reactions on the fused ring system. mdpi.com
Reactions with Nucleophiles and Electrophiles on the Heterocyclic Moieties
The heterocyclic isoxazole ring within the anthra-isoxazole framework is susceptible to reactions with both nucleophiles and electrophiles. The specific site of attack is governed by the electronic nature of the ring and the substituents present.
Nucleophilic Reactions: The isoxazole ring is generally labile under basic conditions. Nucleophilic attack can lead to ring-opening reactions. For example, reactions of Anthra[1,2-c]isoxazole-6,11-dione with alkylamines have been reported, indicating the susceptibility of the isoxazole moiety to nucleophilic attack. researchgate.net In other heterocyclic systems, such as purines, substituents like a 1,2,3-triazolyl group can act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various O- and C-nucleophiles. beilstein-journals.orgbeilstein-journals.org This principle could potentially be applied to functionalized anthra-isoxazole derivatives.
Electrophilic Reactions: Electrophilic cyclization is a powerful method for constructing the isoxazole ring itself. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) yields highly substituted 4-iodoisoxazoles under mild conditions. nih.gov This indicates that the precursors to the anthra-isoxazole system are reactive towards electrophiles. Once formed, the fused isoxazole ring can direct further electrophilic substitution on the anthraquinone core. For instance, the bromination of 10-halogenated 3-(9'-anthryl)-isoxazole esters proceeds in good yields, suggesting that the isoxazole substituent activates or directs the electrophilic attack on the anthracene rings. mdpi.com
Advanced Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental friendliness. Advanced strategies such as multi-component reactions, phase transfer catalysis, electrochemical methods, and green chemistry principles are increasingly being applied to the synthesis of complex heterocyclic systems like anthra-isoxazoles.
Multi-component and One-Pot Synthesis Strategies
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. researchgate.netbsb-muenchen.debeilstein-journals.org These methods align with the principles of green chemistry by reducing solvent waste and energy consumption. researchgate.net
The synthesis of various isoxazole derivatives has been successfully achieved using one-pot, three-component procedures. For example, 4H-isoxazol-5-one derivatives can be synthesized using pyruvic acid as a biodegradable catalyst in an aqueous medium, via both conventional heating and ultrasound irradiation. ias.ac.in Another approach involves the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids through a one-pot intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite, which acts as both a radical initiator and the N-O source. mdpi.comnih.gov Such strategies, which involve the formation of multiple new bonds in a single operation, are highly desirable for constructing complex fused systems like this compound.
Table 1: Examples of One-Pot/Multi-Component Reactions for Isoxazole Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Product | Yield | Reference |
| Three-Component | Aldehyde, Hydroxylamine, Ethyl Acetoacetate | Pyruvic Acid | Water, Reflux/Ultrasound | 4H-isoxazol-5-one derivative | Good | ias.ac.in |
| One-Pot Annulation | 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one | tert-Butyl Nitrite (TBN) | Dichloroethane, 80 °C | Isoxazolo[3′,4′:3,4]pyrrolo[2,1-b]quinazolin-6-one | 40-47 mg | mdpi.com |
| Five-Component | Saccharin, Propargyl bromide, Aldehyde, Hydroxylamine HCl, Primary amine | CaCl₂/K₂CO₃ | Water, Ultrasound | Isoxazole-secondary sulfonamides | 75-96% | researchgate.net |
| One-Pot Cycloaddition | Aromatic aldehydes, Hydroxylamine HCl, 4-(allyloxy)azobenzene | Sodium dichloroisocyanurate (SDIC) | Water, Ultrasound | Azo-isoxazoline derivatives | 75-90% | mdpi.com |
Phase Transfer Catalysis in Anthra-Heterocycle Synthesis
Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). researchgate.net This methodology is particularly useful for the synthesis of heterocyclic compounds, as it can enhance reaction rates and yields.
In the context of anthra-heterocycle synthesis, PTC has been employed for the N-alkylation of imidazole-fused anthraquinones. For instance, the reaction of 1H-anthra[2,1-d]imidazole-2,6,11(3H)-trione with alkyl halides like benzyl (B1604629) bromide or allyl bromide is effectively carried out using tetra-n-butylammonium bromide (TBAB) as the phase transfer catalyst and potassium carbonate as the base in DMF. This approach leads to the corresponding di-N-substituted products in good yields. PTC has also been shown to be the optimal condition for bis-SRN1 reactions of bis(chloromethyl)anthraquinone with nitronate anions, leading to highly functionalized anthraquinones. nih.gov The application of PTC could streamline the synthesis of precursors or the direct functionalization of the this compound core.
Electrochemical Synthesis of Isoxazole Derivatives
Electrochemical synthesis offers a green and practical alternative to traditional chemical methods by using electrons as "traceless" reagents, thereby avoiding the need for stoichiometric oxidants or reductants. nih.govresearchgate.net This approach has been successfully applied to the synthesis of isoxazole and isoxazoline (B3343090) cores. researchgate.net
One common electrochemical method involves the oxidation of aldoximes or chalcone (B49325) oximes. nih.govresearchgate.net For example, a broad range of substituted isoxazolines can be synthesized via an electrochemically enabled regio- and diastereoselective reaction between aldoximes and electron-deficient alkenes. nih.gov This method proceeds through a stepwise, radical-mediated mechanism and strategically keeps the concentration of the reactive nitrile oxide intermediate low to minimize dimerization. nih.gov Another approach is a four-component domino reaction in an undivided cell to assemble isoxazole motifs, which is noted for its operational simplicity and high functional group tolerance. semanticscholar.org These electrochemical strategies provide a mild and environmentally benign pathway for constructing the isoxazole ring, a key component of the target anthra-isoxazole structure. researchgate.net
Table 2: Electrochemical Synthesis Approaches for Isoxazoles
| Method | Substrates | Key Features | Product Type | Reference |
| Regio- and Diastereoselective Reaction | Aryl/Alkyl Aldoximes, Electron-deficient Alkenes | Green and practical, avoids chemical oxidants, radical-mediated mechanism | Substituted Isoxazolines | nih.gov |
| Four-Component Domino Annulation | Not specified | Undivided cell setup, high functional group tolerance, operational simplicity | 3,5-Disubstituted Isoxazoles | semanticscholar.org |
| Oxidation of Chalcone Oximes | Chalcone Oximes | Constant current electrolysis, undivided cell, graphite (B72142) electrode | 3,5-Disubstituted Isoxazoles | researchgate.net |
Green Chemistry Principles in Anthra-Isoxazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being integrated into the synthesis of heterocyclic compounds, including isoxazoles. ias.ac.inmdpi.com
Key green approaches applicable to anthra-isoxazole synthesis include:
Ultrasonic Irradiation: Sonochemistry has emerged as an eco-friendly technique that enhances reaction rates, improves yields, and reduces energy consumption. mdpi.compreprints.org Ultrasound-assisted synthesis has been used for one-pot, multi-component reactions to create isoxazole derivatives, often in green solvents like water or ethanol-water mixtures. researchgate.netmdpi.commdpi.comnih.gov This method can significantly shorten reaction times compared to conventional heating. mdpi.compreprints.org
Use of Green Solvents: Water is considered a biologically safe and environmentally benign solvent. ias.ac.in The synthesis of isoxazole derivatives has been successfully carried out in aqueous media, often facilitated by ultrasound or the use of catalysts that are effective in water. ias.ac.inresearchgate.netmdpi.com
Eco-Friendly Catalysts: The use of biodegradable and commercially available catalysts, such as pyruvic acid, aligns with green chemistry principles. ias.ac.in Similarly, employing safe and inexpensive oxidizing agents like sodium dichloroisocyanurate (SDIC) instead of toxic heavy metals is a preferred green alternative. mdpi.com
One-Pot/Multi-Component Reactions: As discussed in section 2.3.1, these reactions are inherently green due to their high atom economy, reduced number of steps, and lower solvent usage. researchgate.netias.ac.in
By combining these strategies, the synthesis of this compound and its analogues can be made more sustainable and efficient. rsc.orgmdpi.com
Mechanistic Investigations of 1,3-Dipolar Cycloadditions
The most common and direct method for constructing the isoxazole ring system is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a suitable dipolarophile, such as an alkyne or alkene. mdpi.comresearchgate.netedu.krd In the synthesis of anthra[1,2-c]isoxazole derivatives, this typically involves the reaction of a nitrile oxide with a double bond on a 1,2-disubstituted anthraquinone precursor.
The 1,3-dipolar cycloaddition to form isoxazole rings is often highly regioselective, meaning that one of the two possible constitutional isomers is formed preferentially. beilstein-journals.org The regiochemical outcome is influenced by both steric and electronic factors of the reacting nitrile oxide and the anthraquinone-based dipolarophile. Generally, the reaction of enamines with nitrile oxides proceeds regioselectively to yield a single primary regioisomer. beilstein-journals.org
In cases where the cycloaddition leads to the formation of new stereocenters, the stereoselectivity of the reaction becomes critical. The formation of fused cis-indeno[1,2-c]isoxazoles with excellent regio- and stereoselectivity has been achieved through a cascade reaction involving an intramolecular 1,3-dipolar cycloaddition. rsc.org Similarly, reactions involving acyclic enamines have demonstrated the stereoselective formation of trans-isoxazolines. beilstein-journals.org This suggests that the cycloaddition onto an anthraquinone precursor can also proceed with high stereocontrol, dictated by the specific geometry of the reactants and the reaction conditions. The stereoselective nature of these cycloadditions is often indicative of a concerted mechanism. beilstein-journals.org The table below summarizes factors influencing the selectivity of 1,3-dipolar cycloadditions.
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity | Example from Literature |
|---|---|---|---|
| Electronic Properties | Determines the alignment of molecular orbitals between the dipole and dipolarophile, favoring one regioisomer. | Can influence the approach trajectory of the reactants, favoring a specific stereoisomer. | Reactions of β-azolyl enamines with aryl hydroxamoyl chlorides. beilstein-journals.org |
| Steric Hindrance | Bulky substituents on either reactant can block one side of the molecule, directing the addition to the less hindered face. | Governs the formation of the less sterically crowded product, often leading to high diastereoselectivity. | Synthesis of polycyclic derivatives from (−)-β-caryophyllene. mdpi.com |
| Reaction Conditions | Solvent polarity and temperature can subtly alter the energy difference between competing pathways. | Adjusting temperature can be used to control the ratio of fused vs. bridged cycloadducts. researchgate.net | Rhodium-catalyzed C–H allylation/cycloaddition cascade. rsc.org |
A central topic in the study of 1,3-dipolar cycloadditions is the competition between a concerted and a stepwise mechanism.
Concerted Pathway: This mechanism, often referred to as the Huisgen mechanism, involves a single transition state where both new sigma bonds are formed simultaneously, although not necessarily at the same rate. nih.gov This pathway is generally favored for reactions involving normal dipolarophiles and is consistent with the high stereospecificity observed in many of these cycloadditions. beilstein-journals.orgnih.govresearchgate.net
Stepwise Pathway: An alternative is a stepwise process proceeding through a diradical or zwitterionic intermediate. nih.govresearchgate.net This pathway may become competitive when highly reactive or electronically distinct dipolarophiles are used. nih.gov For instance, computational studies on the reaction of a nitrone with the antiaromatic cyclobutadiene (B73232) suggest that the stepwise process can compete with the concerted one. nih.gov However, for most typical alkenes and alkynes, the concerted path is considered to be the dominant mechanism. nih.govnih.gov
Theoretical studies using Density Functional Theory (DFT) are often employed to adjudicate between these pathways, with calculations generally showing the concerted cycloaddition path to be energetically more favorable. nih.gov
The synthesis and transformation of anthra-isoxazole systems involve highly reactive, transient intermediates that are typically generated in situ.
Nitrile Oxides: These are the quintessential 1,3-dipoles used for constructing the isoxazole ring. researchgate.net They are commonly generated from precursors such as aldoximes (via oxidation) or hydroxamoyl chlorides (via dehydrohalogenation with a base). researchgate.netnih.gov Nitrile oxides are highly reactive and, in the absence of a suitable trapping agent (dipolarophile), can undergo rapid dimerization to form furoxans. researchgate.net Their stability is influenced by steric factors; for example, mesityl nitrile oxide is a stable crystalline solid, whereas less bulky nitrile oxides are transient. researchgate.net
Iminoketenes: While not directly involved in the cycloaddition to form the isoxazole, iminoketenes are key intermediates in the thermal transformations of related anthraquinone-fused heterocyclic systems. mdpi.com For example, the thermolysis of anthra[1,2-d] mdpi.comnih.govnih.govtriazine-4,7,12(3H)-trione, a structurally analogous compound, leads to the ring-opening of the triazinone nucleus to generate a reactive iminoketene. mdpi.commdpi.com This intermediate can then participate in subsequent annulation reactions.
Computational chemistry provides deep insights into the mechanisms of 1,3-dipolar cycloadditions by allowing for the analysis of transition states and reaction energy profiles. DFT calculations are a primary tool for mapping the potential energy surface of the reaction. nih.govacs.org
These studies help to:
Determine the activation energies for competing concerted and stepwise pathways.
Explain the origins of regioselectivity by comparing the energies of the transition states leading to different isomers.
Analyze the geometric and electronic structure of the transition state.
One powerful approach is the distortion/interaction model (also known as the activation strain model). acs.org This model dissects the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy (steric and electronic) between the distorted molecules. This analysis can reveal, for example, that a preference for a stepwise pathway might arise from a lower distortion energy required to reach the initial bond-forming transition state compared to the highly ordered transition state of a concerted reaction. acs.org
Thermal and Oxidative Transformations of Anthra-Isoxazole Systems
The fused anthra-isoxazole core can undergo further transformations when subjected to heat or oxidative conditions. These reactions often involve the cleavage of the relatively weak N-O bond within the isoxazole ring, leading to ring-opening and subsequent rearrangement or annulation.
The thermal behavior of anthraquinone-fused heterocycles has been shown to provide pathways to more complex molecular architectures. In a closely related system, anthra[1,2-d] mdpi.comnih.govnih.govtriazine-4,7,12(3H)-trione undergoes thermal ring-opening to generate an iminoketene intermediate. mdpi.commdpi.comresearchgate.net This highly reactive species can then be trapped by a suitable dienophile in a [4+2]-cycloaddition reaction. For instance, in the presence of pyridine (B92270) derivatives, this process leads to the construction of a new fused quinazoline system through an annulation reaction. mdpi.commdpi.com
This type of thermal ring-opening and annulation cascade represents a potent strategy for elaborating the anthraquinone core. A similar reactivity pattern, initiated by the thermal cleavage of the isoxazole N-O bond, can be envisioned for this compound derivatives, potentially leading to the formation of novel polycyclic aromatic compounds. Studies on 6H-anthra[1,9-cd]isoxazol-6-ones have also demonstrated that the isoxazole ring can be opened via nucleophilic attack, which involves the cleavage of the nitrogen-oxygen bond. researchgate.net
Mechanisms of Oxidative Rearrangements
Intramolecular Cyclizations and Rearrangements
The synthesis of fused isoxazoles often involves the intramolecular cycloaddition of a nitrile oxide with an alkene or alkyne. mdpi.comnih.gov For the formation of an anthra[1,2-c]isoxazole ring system, a plausible synthetic route would involve an appropriately substituted anthraquinone precursor.
One potential intramolecular cyclization pathway could involve a 1-azido-2-alkynylanthraquinone derivative. Thermal or photochemical decomposition of the azide (B81097) would generate a nitrene, which could then undergo intramolecular cyclization onto the alkyne to form the isoxazole ring. However, specific examples of this transformation leading to this compound are not documented in the reviewed literature.
Another established method for isoxazole formation is the intramolecular nitrile oxide cycloaddition (INOC). mdpi.comnih.gov This would necessitate an anthraquinone precursor bearing both a nitrile oxide (or a precursor like an oxime) and a dipolarophile (such as an alkene or alkyne) in a sterically favorable arrangement. For instance, a 1-alkenyl-2-(hydroxyimino)methyl-anthraquinone could potentially undergo intramolecular cyclization to form the corresponding fused isoxazoline, which could then be oxidized to the isoxazole.
A review of the synthesis of fused isoxazoles highlights various strategies, including the oxidative conversion of unsaturated oximes. mdpi.com For example, treatment of unsaturated oximes with oxidizing agents can lead to the formation of 3-aryl isoxazoles. mdpi.com Adapting this to the anthraquinone core would require a precursor with an unsaturated side chain and an oxime group at appropriate positions.
While these general methodologies for isoxazole synthesis are well-documented for other molecular scaffolds, their specific application to construct the this compound ring system, including detailed mechanistic studies and reaction conditions, remains an area for further investigation.
Single-Crystal X-ray Diffraction for Precise Molecular Structure and Absolute Configuration
Analysis of closely related anthra-fused heterocyclic systems reveals that the core fused-ring structure is typically roughly planar, though minor buckling is often observed. nih.govnih.gov For instance, in one derivative, the fused-ring system showed a root-mean-square deviation of 0.067 Å from planarity, with a slight buckle at a carbonyl carbon atom. nih.govnih.gov The crystallographic data obtained from such analyses provide a foundational understanding of the molecule's solid-state conformation.
Below is a table summarizing representative crystallographic data for related anthra-fused heterocyclic trione (B1666649) systems, illustrating the typical parameters determined by SC-XRD.
| grid_onParameter | data_usageDerivative 1 Data | data_usageDerivative 2 Data |
|---|---|---|
| Chemical Formula | C₂₁H₁₆N₂O₃ | C₂₁H₁₂N₂O₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.8539 (2) | 16.6972 (5) |
| b (Å) | 11.5822 (3) | 4.5602 (1) |
| c (Å) | 18.1455 (4) | 21.2500 (5) |
| β (°) | 93.537 (1) | 96.352 (2) |
| Volume (ų) | 1647.47 (7) | 1608.10 (7) |
| Z | 4 | 4 |
High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., Advanced NMR, Mass Spectrometry)
While X-ray crystallography provides solid-state information, high-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for elucidating the structure of novel derivatives in solution and confirming their molecular weight and formula. mdpi.com
NMR Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for the structural characterization of this compound derivatives. niscair.res.in
¹H NMR: The proton spectra provide information on the chemical environment of protons. In related phenylisoxazole systems, the proton on the isoxazole ring typically resonates as a singlet in the range of 6.7-6.9 ppm. rsc.org Protons on the fused aromatic anthracene core would appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). Protons of any alkyl or other substituents would have characteristic shifts depending on their connectivity. sciarena.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of new compounds, which allows for the unambiguous confirmation of their elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
| scienceProton Type | wavesTypical Chemical Shift (δ, ppm) | notesMultiplicity |
|---|---|---|
| Isoxazole-H | ~6.7 - 6.9 | Singlet (s) |
| Aromatic-H (Anthracene core) | ~7.0 - 8.5 | Multiplet (m) |
| Methylene-H (adjacent to N) | ~4.7 | Singlet (s) or Multiplet (m) |
| Methyl-H (on aromatic ring) | ~2.4 | Singlet (s) |
Analysis of Conformational Dynamics and Stereochemical Features (e.g., Dihedral Angles, Torsion Angles)
The conformational flexibility and stereochemical properties of anthra-isoxazole systems are largely defined by the spatial relationship between the planar anthracene core and the attached isoxazole ring, as well as the orientation of any substituents. These features are quantified by measuring dihedral and torsion angles from X-ray diffraction data.
In a related structure, the dihedral angles between the anthracene fused-ring system and the isoxazole ring mean planes were found to be 88.67 (16)° and 85.64 (16)°, indicating that the two ring systems are oriented nearly perpendicular to each other. nih.gov This orthogonal arrangement is a key stereochemical feature that can influence molecular packing and biological activity.
Torsion angles are critical for describing the orientation of flexible side chains or substituents. For example, in related N-substituted anthra-heterocyclic systems, N-C-C-C torsion angles for allyl substituents were measured at 126.9 (2)° and 116.7 (2)°. nih.govnih.gov In another case, C-C-N-C torsion angles for propargyl groups were found to be -103.4 (2)° and -105.3 (2)°, dictating their orientation relative to the core ring system. nih.govresearchgate.net
| rotate_rightAngular Parameter | architectureDescription | straightenObserved Value (°) in Related Systems |
|---|---|---|
| Dihedral Angle | Angle between anthracene and isoxazole planes | ~86 - 89 |
| Torsion Angle (N-C-C-C) | Orientation of N-allyl substituent | ~117 - 127 |
| Torsion Angle (C-C-N-C) | Orientation of N-propargyl substituent | ~ -103 to -105 |
Investigation of Intermolecular Interactions and Supramolecular Assembly in the Solid State (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)
The solid-state architecture of this compound is governed by a network of noncovalent intermolecular interactions. ias.ac.in These forces, including hydrogen bonds and π-π stacking, dictate how individual molecules self-assemble into a stable, three-dimensional crystal lattice. researchgate.netrsc.org
Hydrogen Bonding: Weak C-H···O hydrogen bonds are frequently observed as the primary interactions in the crystal packing of related structures. These interactions can link molecules into one-dimensional chains or more complex three-dimensional networks, providing significant stability to the crystal structure. nih.govnih.govnih.gov
π-π Stacking: The large, electron-rich anthracene core is prone to aromatic π-π stacking interactions. In one analogue, a stacking interaction was identified with a centroid-centroid separation of 3.537 (5) Å between the aromatic rings of adjacent molecules. nih.gov Such interactions are crucial in organizing the molecules in a co-facial arrangement within the crystal.
Computational and Theoretical Chemistry Studies of 1h Anthra 1,2 C Isoxazole 3,6,11 Trione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of complex organic molecules like 1H-Anthra[1,2-c]isoxazole-3,6,11-trione. These calculations provide valuable insights into the molecule's electronic architecture and its propensity to engage in chemical reactions.
Electronic Structure and Reactivity Prediction
Computational analyses of anthraisoxazole derivatives have revealed that the heterocyclic core plays a crucial role in the molecule's chemical reactivity. These regions often act as electron donor sites, making them susceptible to electrophilic attack. DFT calculations allow for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals are fundamental in predicting the reactivity of the molecule. For instance, the HOMO energy is related to the electron-donating ability, while the LUMO energy indicates its electron-accepting character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.
Computational Elucidation of Reaction Mechanisms and Energetics
While specific studies on the reaction mechanisms of this compound are not extensively detailed in the public domain, the methodologies for such investigations are well-established. Techniques such as Intrinsic Reaction Coordinate (IRC) analysis are employed to map the energy profile of a reaction pathway, connecting the transition state to the reactants and products. This allows for the determination of activation energy barriers, which are critical in understanding the kinetics of a reaction. Such analyses can elucidate the step-by-step process of a chemical transformation, providing a theoretical framework for experimental observations of the reactions of anthra[1,2-c]isoxazole-6,11-dione (B14160679) with various reagents.
Quantum Chemical Descriptors for Reactivity Assessment
To quantify the reactivity of this compound, a range of quantum chemical descriptors can be calculated from the results of DFT studies. These descriptors provide a numerical basis for comparing its reactivity with other molecules.
| Descriptor | Definition | Significance |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution or charge transfer. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. |
| Electronegativity (χ) | χ = -μ | A measure of the power of an atom or group of atoms to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. |
These descriptors, derived from the energies of the frontier molecular orbitals, offer a comprehensive picture of the molecule's electronic properties and its potential interactions with other chemical species.
Aromaticity and Electronic Delocalization Within the Fused Ring System
The concept of aromaticity is central to understanding the stability and reactivity of cyclic, planar molecules with a system of delocalized π-electrons. In the case of this compound, the fusion of the isoxazole (B147169) ring with the anthraquinone (B42736) framework leads to a complex electronic landscape.
The aromaticity of the individual rings within the fused system can be assessed using computational methods. One common approach is the calculation of Nucleus-Independent Chemical Shifts (NICS), which provides a measure of the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). Another widely used index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 signifies a high degree of aromaticity, whereas values close to 0 indicate a non-aromatic character.
Functional Applications and Emerging Research Trajectories for Anthra Isoxazole Derivatives
Development as Organic Redox Mediators and in Electrochemical Systems
The anthraquinone (B42736) scaffold is well-known for its redox activity, making its derivatives prime candidates for applications in electrochemical systems. Anthraquinones can undergo reversible reduction-oxidation reactions, which is a key characteristic for their use as organic redox mediators. This property is being explored for various applications, including in batteries and as catalysts for electrochemical reactions.
The electrochemical synthesis of related heterocyclic compounds, such as isoxazole (B147169) and triazole derivatives, has been a subject of study. For instance, the electrochemical oxidation of copper foil has been utilized in the synthesis of 1,2,3-triazoles, and electrolysis methods have been employed for the synthesis of isoxazoles. nih.gov These methods offer efficient and environmentally friendly alternatives to traditional chemical synthesis.
Future research on "1H-Anthra[1,2-c]isoxazole-3,6,11-trione" could focus on its electrochemical properties, including its redox potential and stability. Understanding these characteristics would be crucial for its potential application as a redox mediator in organic electronics or as a component in flow batteries.
Exploration in Chemical Sensing and Diagnostic Probe Design
Derivatives of anthraquinone are also being investigated for their potential in chemical sensing and as diagnostic probes. Their inherent fluorescence and the ability of the anthraquinone moiety to interact with various analytes make them suitable for these applications.
While specific studies on "this compound" as a chemical sensor are not yet available, a related compound, 1,3-diallyl-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione, has been noted as a deep orange material that may be useful as an organic fluorophore. nih.gov This suggests that the anthraquinone core can be functionalized to create fluorescent probes. The isoxazole ring in "this compound" could be further modified to introduce specific recognition sites for target molecules, leading to the development of selective and sensitive chemical sensors.
Investigation of Molecular Interactions with Biomolecules, such as DNA Intercalation Mechanisms
The planar aromatic structure of anthraquinone derivatives allows them to intercalate between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited in the design of anticancer drugs.
Studies on isoxazole polycyclic aromatic hydrocarbons have demonstrated their activity as DNA-intercalating agents. nih.gov These compounds have shown binding constants in the range of 104-105 M-1 and a preference for intercalating into the minor groove of DNA, particularly at AT-rich sequences. nih.gov Similarly, ruthenium(II) complexes containing an extended anthraquinone unit have been shown to intercalate into DNA base pairs. researchgate.net
The investigation of "this compound" for its DNA binding affinity and intercalation mechanism could be a fruitful area of research. Understanding these interactions at a molecular level is crucial for the development of new therapeutic agents.
Table 1: DNA Binding Properties of a Related Isoxazole Polycyclic Aromatic Hydrocarbon
| Parameter | Value | Reference |
| Binding Constant (calf thymus DNA) | 1.7 x 105 M-1 | nih.gov |
| Binding Constant (poly-d(AT)2) | 1.6 x 105 M-1 | nih.gov |
| Binding Constant (poly-d(GC)2) | 0.3 x 105 M-1 | nih.gov |
This data is for the compound (3RS,5SR)-2-benzyl-N,N-dimethyl-3-(pyren-1-yl)isoxazolidine-5-carboxamide, a related isoxazole derivative.
Catalytic Applications and Potential in Advanced Material Science
The versatility of the anthraquinone and isoxazole moieties extends to catalysis and materials science. The redox properties of anthraquinones make them suitable as catalysts in various chemical transformations. For instance, anthraquinone derivatives have been explored as organocatalysts.
In the realm of advanced materials, the rigid, planar structure of "this compound" could be exploited for the development of organic semiconductors or liquid crystals. The ability to functionalize both the anthraquinone and isoxazole rings allows for the fine-tuning of its electronic and physical properties.
Structure–Function Relationship Studies for Rational Design of Novel Compounds
Understanding the relationship between the chemical structure of a compound and its biological or chemical activity is fundamental for the rational design of new molecules with desired properties. For isoxazole derivatives, structure-activity relationship (SAR) studies have been conducted to optimize their therapeutic potential. For example, SAR studies on trisubstituted isoxazoles have led to the development of potent and selective allosteric ligands for nuclear receptors. dundee.ac.uk
For "this compound," systematic modifications of its structure, such as the introduction of different substituents on the anthraquinone or isoxazole rings, would be necessary to establish clear SARs. This would involve synthesizing a library of derivatives and evaluating their activity in various assays. Such studies would guide the design of novel compounds with enhanced efficacy and selectivity for specific applications, be it in medicine, electronics, or catalysis.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1H-Anthra[1,2-c]isoxazole-3,6,11-trione, and how can reaction yields be optimized?
- The compound is synthesized via cycloaddition reactions. For example, 1,3-diallyl derivatives are prepared by reacting anthraquinone-fused imidazoles with allyl bromide under phase-transfer catalysis (tetrabutylammonium bromide, potassium carbonate in DMF) at room temperature for 24 hours, yielding ~90% after column chromatography (ethyl acetate/hexane) . Optimizing stoichiometry (e.g., excess allyl bromide) and catalyst loading improves yields.
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
- X-ray crystallography is definitive for confirming fused-ring geometry and substituent orientation. For example, monoclinic crystals (space group P2₁/c) are analyzed using SHELXL-97 for refinement, with anisotropic displacement parameters and hydrogen-bonding networks (e.g., C–H···O interactions at 2.42–2.49 Å) . ¹H/¹³C NMR resolves allyl proton signals (δ ~4.5–5.5 ppm) and carbonyl carbons (δ ~170–190 ppm) .
Q. How is the biological activity of anthraquinone-fused heterocycles preliminarily assessed?
- Initial screens focus on in vitro cytotoxicity (e.g., MTT assays) and fluorescence properties. Anthraquinone derivatives often exhibit intercalation with DNA or interaction with cellular redox systems, which can be tested via UV-Vis spectroscopy (λ ~400–500 nm for quinone absorption) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., anisotropic displacement vs. hydrogen-bonding networks) be resolved during structural refinement?
- Use SHELXL with iterative refinement cycles to model anisotropic thermal parameters while validating hydrogen-bond geometry (e.g., D–H···A angles >150°). For example, in 1,3-diallyl derivatives, C13–H13···O3 interactions (3.406 Å, 168°) stabilize packing but require careful exclusion of overfitting via Rint <0.05 and S ~1.0 .
Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving anthraquinone systems?
- The exocyclic C=C bond in allyl substituents reacts preferentially with nitriloxides (generated in situ from oximes and NaOCl) due to electron-deficient character. DFT calculations (e.g., frontier molecular orbital analysis) can predict regioselectivity, as seen in the formation of pyridinyl-dihydroisoxazole cycloadducts .
Q. How do steric and electronic effects of substituents influence crystal packing and supramolecular interactions?
- Bulky substituents (e.g., allyl groups) induce buckling in the anthraquinone core (r.m.s. deviation ~0.067 Å) and alter packing motifs. Hydrogen-bonding propensity (e.g., C–H···O vs. π-π stacking) is assessed via Mercury software, using crystallographic data (e.g., dπ-π ~3.5–4.0 Å) .
Q. What strategies mitigate low yields or byproduct formation during large-scale synthesis?
- Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to <6 h) and minimizes decomposition. Purification via flash chromatography (silica gel, gradient elution) isolates target compounds from dimers or oxidation byproducts, confirmed by LC-MS .
Methodological Tools and Data Analysis
- Crystallography : SHELX suite (SHELXL-97 for refinement, SHELXS for solution) ; ORTEP-III for displacement ellipsoid visualization .
- Spectroscopy : Bruker APEX-II diffractometer (Mo-Kα, λ=0.71073 Å) ; Bruker NMR (400 MHz, DMSO-d6) .
- Data Validation : Check R1/wR2 convergence (<0.05/0.15), Δρmax/min (<0.31/−0.22 eÅ⁻³), and Friedel pairs for chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
